(E)-2-(1,3-benzothiazol-2-yl)-3-[4-(diethylamino)phenyl]prop-2-enenitrile
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Overview
Description
(E)-2-(1,3-benzothiazol-2-yl)-3-[4-(diethylamino)phenyl]prop-2-enenitrile is an organic compound that features a benzothiazole ring and a diethylaminophenyl group connected by a propenenitrile linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(1,3-benzothiazol-2-yl)-3-[4-(diethylamino)phenyl]prop-2-enenitrile typically involves the condensation of 2-aminobenzothiazole with 4-(diethylamino)benzaldehyde in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization and dehydration to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(1,3-benzothiazol-2-yl)-3-[4-(diethylamino)phenyl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
(E)-2-(1,3-benzothiazol-2-yl)-3-[4-(diethylamino)phenyl]prop-2-enenitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (E)-2-(1,3-benzothiazol-2-yl)-3-[4-(diethylamino)phenyl]prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromoethylamine hydrobromide: Used in the synthesis of thiazolines and thiazines.
2-Aminoethyl methacrylate hydrochloride: Utilized in polymer chemistry.
Uniqueness
(E)-2-(1,3-benzothiazol-2-yl)-3-[4-(diethylamino)phenyl]prop-2-enenitrile stands out due to its unique combination of a benzothiazole ring and a diethylaminophenyl group, which imparts distinct photophysical and chemical properties. This makes it particularly valuable in applications requiring specific fluorescence characteristics or reactivity profiles.
Properties
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-[4-(diethylamino)phenyl]prop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3S/c1-3-23(4-2)17-11-9-15(10-12-17)13-16(14-21)20-22-18-7-5-6-8-19(18)24-20/h5-13H,3-4H2,1-2H3/b16-13+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMNMMQXLOYHOD-DTQAZKPQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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